molecular formula C10H16 B14067706 Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- CAS No. 4889-83-2

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-

Cat. No.: B14067706
CAS No.: 4889-83-2
M. Wt: 136.23 g/mol
InChI Key: ZJUDTXCEVUJEOX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-: is a bicyclic hydrocarbon with the molecular formula C10H16α-Pinene , a major component of turpentine and other natural resins. This compound is characterized by its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: α-Pinene can undergo oxidation to form compounds such as pinonic acid and pinic acid.

    Reduction: It can be reduced to form pinane.

    Substitution: α-Pinene can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like ozone or potassium permanganate are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

Chemistry: α-Pinene is used as a starting material in the synthesis of various organic compounds, including camphor and borneol .

Biology: In biological research, α-Pinene has been studied for its antimicrobial and anti-inflammatory properties. It is also used in the study of plant growth hormones .

Medicine: α-Pinene has potential therapeutic applications due to its anti-inflammatory and bronchodilator effects. It is being researched for its potential use in treating respiratory conditions .

Industry: In the industrial sector, α-Pinene is used in the production of synthetic resins, adhesives, and as a solvent in the chemical industry .

Mechanism of Action

Molecular Targets and Pathways: α-Pinene exerts its effects through various molecular pathways. It interacts with the GABAergic system, which is involved in the modulation of neurotransmission. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    β-Pinene: Another isomer of pinene, differing in the position of the double bond.

    Camphene: A bicyclic monoterpene similar in structure but with different functional groups.

    Limonene: A monocyclic monoterpene with a similar molecular formula but different ring structure.

Uniqueness: α-Pinene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in chemical reactions and wide range of applications in various fields make it a valuable compound .

Properties

CAS No.

4889-83-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

ZJUDTXCEVUJEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1)C2(C)C

Origin of Product

United States

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